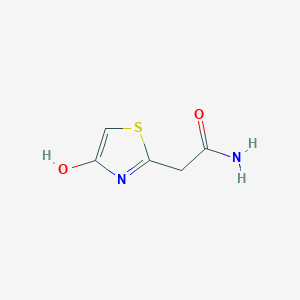
2-甲基异喹啉-1,3(2H,4H)-二酮
描述
Synthesis Analysis
The synthesis of related compounds, such as dihydroisoquinolin-1(2H)-ones, has been achieved through cascade alkylarylation of substituted N-allylbenzamides . This process involves a sequence of alkylation and intramolecular cyclization .Chemical Reactions Analysis
Specific chemical reactions involving “2-Methylisoquinoline-1,3(2H,4H)-dione” are not detailed in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methylisoquinoline-1,3(2H,4H)-dione” are not explicitly provided in the search results .科学研究应用
HIV-1整合酶和逆转录酶抑制
2-甲基异喹啉-1,3(2H,4H)-二酮衍生物已显示出作为HIV-1整合酶和HIV-1逆转录酶核糖核酸酶H功能的抑制剂的潜力。这项研究突显了这些化合物在抗病毒疗法开发中的潜力。例如,一项研究发现2-羟基-4-甲氧羰基-异喹啉-1,3(2H,4H)-二酮抑制了MT-4细胞中的HIV-1复制,并显示出对RNase H功能的选择性抑制(Billamboz et al., 2011)。
螺环杂环化合物的合成
这些化合物已被用于合成螺环杂环化合物,如螺环[咪唑啉-4,1'-异吲哚],为新化学实体的开发提供了途径(Tahara, Shigetsuna & Otomasu, 1982)。
自由基级联反应合成
最近合成化学领域的进展探索了2-甲基异喹啉-1,3(2H,4H)-二酮在自由基级联反应中的应用。这种方法提供了使用各种自由基前体生产这些化合物的高效方法(Niu & Xia, 2022)。
抗肿瘤活性
对2-甲基异喹啉-1,3(2H,4H)-二酮衍生物的研究显示出潜在的抗肿瘤活性。例如,某些合成的化合物对各种癌细胞系表现出细胞毒活性,表明具有潜在的治疗应用(Kang et al., 2014)。
有机合成和杂环化合物
这些化合物是合成多样杂环结构的关键中间体,在制药和化学研究中非常重要。研究已报道了高效的合成方法和生成这些杂环的新途径(Yuan et al., 2016)。
乙型肝炎病毒复制抑制
一些2-甲基异喹啉-1,3(2H,4H)-二酮衍生物已被研究作为乙型肝炎病毒复制的抑制剂。这项研究为针对HBV的新治疗策略打开了大门(Cai et al., 2014)。
作用机制
- The primary targets of 2-Methylisoquinoline-1,3(2H,4H)-dione are likely enzymes or receptors involved in cellular processes. However, specific targets have not been extensively studied or reported in the literature .
Target of Action
Biochemical Pathways
安全和危害
未来方向
A future direction in the field of chemistry involving compounds like “2-Methylisoquinoline-1,3(2H,4H)-dione” could be the development of novel visible-light promoted synthetic methods in water, which aligns with the principles of green chemistry . Another direction could be the exploration of the direct and selective functionalization of an unactivated sp3 C–H bond .
属性
IUPAC Name |
2-methyl-4H-isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-11-9(12)6-7-4-2-3-5-8(7)10(11)13/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMUQWIITYQZSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10325195 | |
| Record name | 2-Methylisoquinoline-1,3(2H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10325195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4494-53-5 | |
| Record name | 4494-53-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409147 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methylisoquinoline-1,3(2H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10325195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do substituents on the 4-position of the 2-Methylisoquinoline-1,3(2H,4H)-dione core impact its crystal structure?
A: Research indicates that introducing different substituents at the 4-position of the 2-Methylisoquinoline-1,3(2H,4H)-dione scaffold leads to variations in its crystal packing and intermolecular interactions. For instance, the presence of a (2,4-Dimethyl-1,3-oxazol-5-yl)methyl group at the 4-position results in C—H⋯O and O—H⋯N interactions, forming chains with R 2 2(9) ring motifs []. Conversely, a (2,4-Dimethylthiazol-5-yl)methyl group at the same position leads to the formation of a three-dimensional network stabilized by O—H⋯O and C—H⋯O interactions []. These findings highlight the significant role of substituents in dictating the crystal packing arrangement.
Q2: Can you elaborate on the conformational flexibility observed in the 2-Methylisoquinoline-1,3(2H,4H)-dione core and how substituents influence it?
A: The piperidine ring within the tetrahydroisoquinoline system of 2-Methylisoquinoline-1,3(2H,4H)-dione derivatives exhibits conformational flexibility. Studies show that it can adopt various conformations, including half-chair and distorted envelope forms. For example, in 4-[(2,4-Dimethylthiazol-5-yl)methyl]-4-hydroxy-2-methylisoquinoline-1,3(2H,4H)-dione, the piperidine ring adopts a distorted envelope conformation [], while in 4-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-4-hydroxy-2-methylisoquinoline-1,3(2H,4H)-dione, it takes on a half-boat conformation []. This suggests that the substituent at the 4-position influences the preferred conformation of the piperidine ring.
Q3: What types of weak interactions contribute to the crystal stability of these compounds?
A: In addition to classical hydrogen bonding, weaker interactions like C—H⋯O and C—H⋯π interactions play a crucial role in stabilizing the crystal structures of 2-Methylisoquinoline-1,3(2H,4H)-dione derivatives. These interactions, though individually weak, collectively contribute significantly to the overall stability of the crystal lattice [, ]. Understanding these weak interactions is essential for predicting crystal packing and polymorphism, which are critical factors in drug development.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

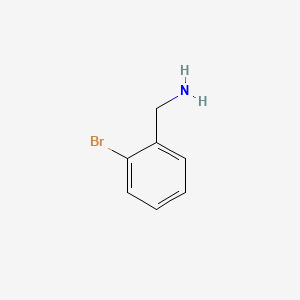


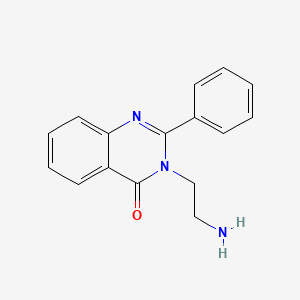

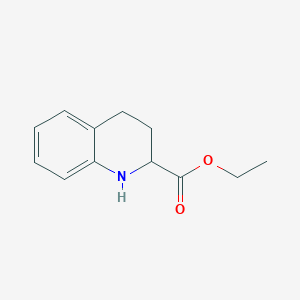
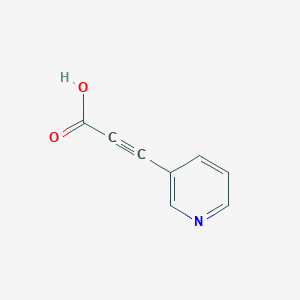

![4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1296437.png)

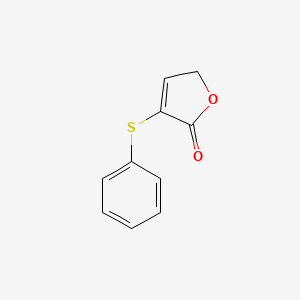
![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1296445.png)
![5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B1296447.png)
